Methyl 4-bromo-2-fluoro-6-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
Methyl 4-bromo-2-fluoro-6-(2,2,2-trifluoroethoxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-6-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 4-bromo-2-fluoro-6-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Amines, thiols, or other substituted derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-6-(2,2,2-trifluoroethoxy)benzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules. It is used in the development of new pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor binding studies. It serves as a probe to understand biological pathways and mechanisms.
Medicine: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-6-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoroethoxy groups enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-bromo-2-fluorobenzoate: Lacks the trifluoroethoxy group, which may result in different reactivity and biological activity.
Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group, which imparts different photochemical properties.
Uniqueness: Methyl 4-bromo-2-fluoro-6-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of the trifluoroethoxy group, which enhances its chemical stability and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-6-(2,2,2-trifluoroethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O3/c1-17-9(16)8-6(12)2-5(11)3-7(8)18-4-10(13,14)15/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOHHOKWZKYTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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